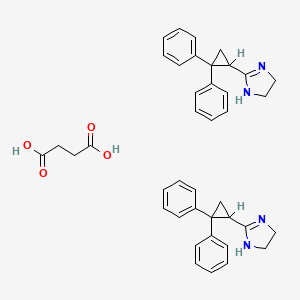
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cyclopropyl ring substituted with two phenyl groups and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate involves several steps. One common method starts with the preparation of 2,2-diphenylcyclopropylmethanol, which is then oxidized to form the corresponding aldehyde. This aldehyde undergoes further reactions with ethylenediamine in the presence of specific reagents like benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethylamine to form the imidazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and purification are employed to obtain the final product with the desired specifications. The use of advanced equipment and controlled environments helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) in DMSO.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in treating arrhythmic heart conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cibenzoline succinate:
Cyclopropyl derivatives: Compounds with similar cyclopropyl and phenyl substitutions.
Uniqueness
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate stands out due to its unique combination of a cyclopropyl ring and an imidazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57625-97-5 |
|---|---|
Fórmula molecular |
C40H42N4O4 |
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/2C18H18N2.C4H6O4/c2*1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h2*1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
CWPXTCGHZPJPMI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
SMILES canónico |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
Key on ui other cas no. |
57625-97-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















